molecular formula C10H7F2NO3 B12955276 6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione

6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione

Cat. No.: B12955276
M. Wt: 227.16 g/mol
InChI Key: WNOXNOMKPBXCPY-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione is a chemical compound with the following structure:

Structure:C9H4F2NO2\text{Structure:} \quad \text{C}_9\text{H}_4\text{F}_2\text{NO}_2 Structure:C9​H4​F2​NO2​

It belongs to the quinoline family and contains a difluoromethoxy group (-OCHF2) at the 6-position. Quinoline derivatives exhibit diverse biological activities and find applications in various fields.

Preparation Methods

a. Photocatalyzed Synthesis: A mild and eco-friendly method for constructing carbonyl-containing quinoline-2,4(1H,3H)-diones involves the use of O2 as an oxidant. This reaction is photocatalyzed by reusable 4CzIPN (4,4’-bis(carbazol-9-yl)biphenyl) under visible light. The process is transition-metal free, cost-effective, and sustainable, yielding the products in moderate to high yields .

Chemical Reactions Analysis

6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives with modified functional groups.

Scientific Research Applications

a. Medicinal Chemistry: Researchers explore the potential of quinoline derivatives as drug candidates. The compound’s unique structure may contribute to its activity against specific molecular targets, such as enzymes or receptors.

b. Material Science: Quinoline-based materials find applications in organic electronics, sensors, and luminescent devices. The difluoromethoxy substitution could enhance specific properties.

c. Agrochemicals: Quinoline derivatives are investigated for their pesticidal and herbicidal properties. The compound’s stability and reactivity may play a role in its effectiveness.

Mechanism of Action

The exact mechanism by which 6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione exerts its effects remains an active area of research. It likely involves interactions with cellular components, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While there are several quinoline derivatives, the difluoromethoxy substitution sets this compound apart. Similar compounds include other quinolines with diverse substituents, but their specific properties and applications vary.

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

6-(difluoromethoxy)-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-7-6(3-5)8(14)4-9(15)13-7/h1-3,10H,4H2,(H,13,15)

InChI Key

WNOXNOMKPBXCPY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)OC(F)F)NC1=O

Origin of Product

United States

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